

Molecular Targets of Caspase-8 Inhibitor II: A Technical Guide

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Compound of Interest

Compound Name: *Caspase-8 Inhibitor II*

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This technical guide provides a comprehensive overview of the molecular interactions and cellular effects of **Caspase-8 Inhibitor II**, also known as Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's primary and off-target interactions, summarizes quantitative data, presents key signaling pathways, and provides detailed experimental protocols for its use and validation.

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells.[1] It also plays a pivotal role at the crossroads of cell survival, inflammation, and an alternative form of programmed cell death known as necroptosis.[2]

Caspase-8 Inhibitor II, Z-IETD-FMK, is a potent, cell-permeable, and irreversible inhibitor widely used to study the roles of Caspase-8.[3][4] Its design is based on the preferred tetrapeptide substrate recognition sequence of Caspase-8, IETD (Ile-Glu-Thr-Asp).[5] This sequence is coupled to a fluoromethylketone (FMK) group, which forms an irreversible covalent bond with the cysteine residue in the active site of the caspase.[3] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, allowing for effective inhibition of intracellular Caspase-8.[2][5] While highly selective, it is not entirely specific, and understanding its full target profile is crucial for accurate interpretation of experimental results.[6]

Molecular Targets and Inhibitory Potency

The primary molecular target of Z-IETD-FMK is Caspase-8. However, it exhibits inhibitory activity against other proteases, particularly other caspases and the serine protease Granzyme B. The degree of inhibition is concentration-dependent, and off-target effects are more prominent at higher concentrations.

Quantitative Inhibitory Data

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Z-IETD-FMK against its primary target and known off-targets. These values are compiled from various in vitro, cell-free enzymatic assays and can vary based on experimental conditions such as substrate concentration and enzyme source.

Target Protease	Type	IC50 / Ki Value	Notes
Caspase-8	Cysteine Protease	~350 nM (IC50)[5][7][8][9]	Primary target. An IC50 of 0.46 μ M was reported for inhibiting TNF α -induced apoptosis in cells.[5][10]
Granzyme B	Serine Protease	Inhibitory activity reported[6][10][11][12]	A significant off-target. Specific IC50 values are not consistently reported in literature.
Caspase-10	Cysteine Protease	~5.76 μ M (IC50)[5][7]	Shows cross-reactivity due to structural homology with Caspase-8.
Caspase-9	Cysteine Protease	~3.7 μ M (IC50)[5][7]	Off-target inhibition is approximately 10-fold weaker than for Caspase-8.
Caspase-3	Cysteine Protease	Partial inhibition observed[9][10]	An effector caspase; inhibition can confound apoptosis readouts.
NF- κ B Pathway	Signaling Pathway	Inhibition reported[6][10]	May occur independently of caspase inhibition, affecting inflammatory signaling.[13]

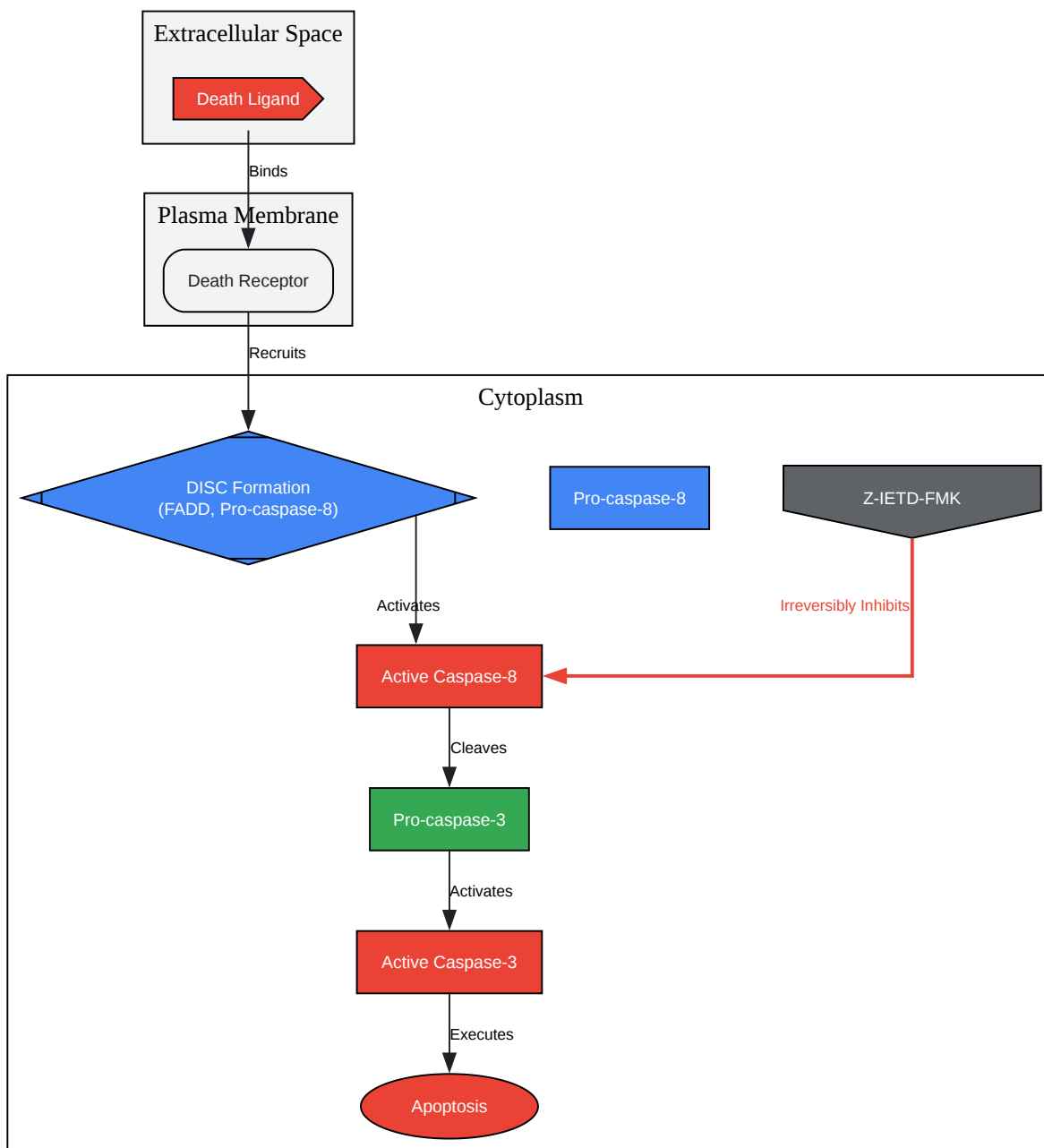
Signaling Pathways Involving Caspase-8

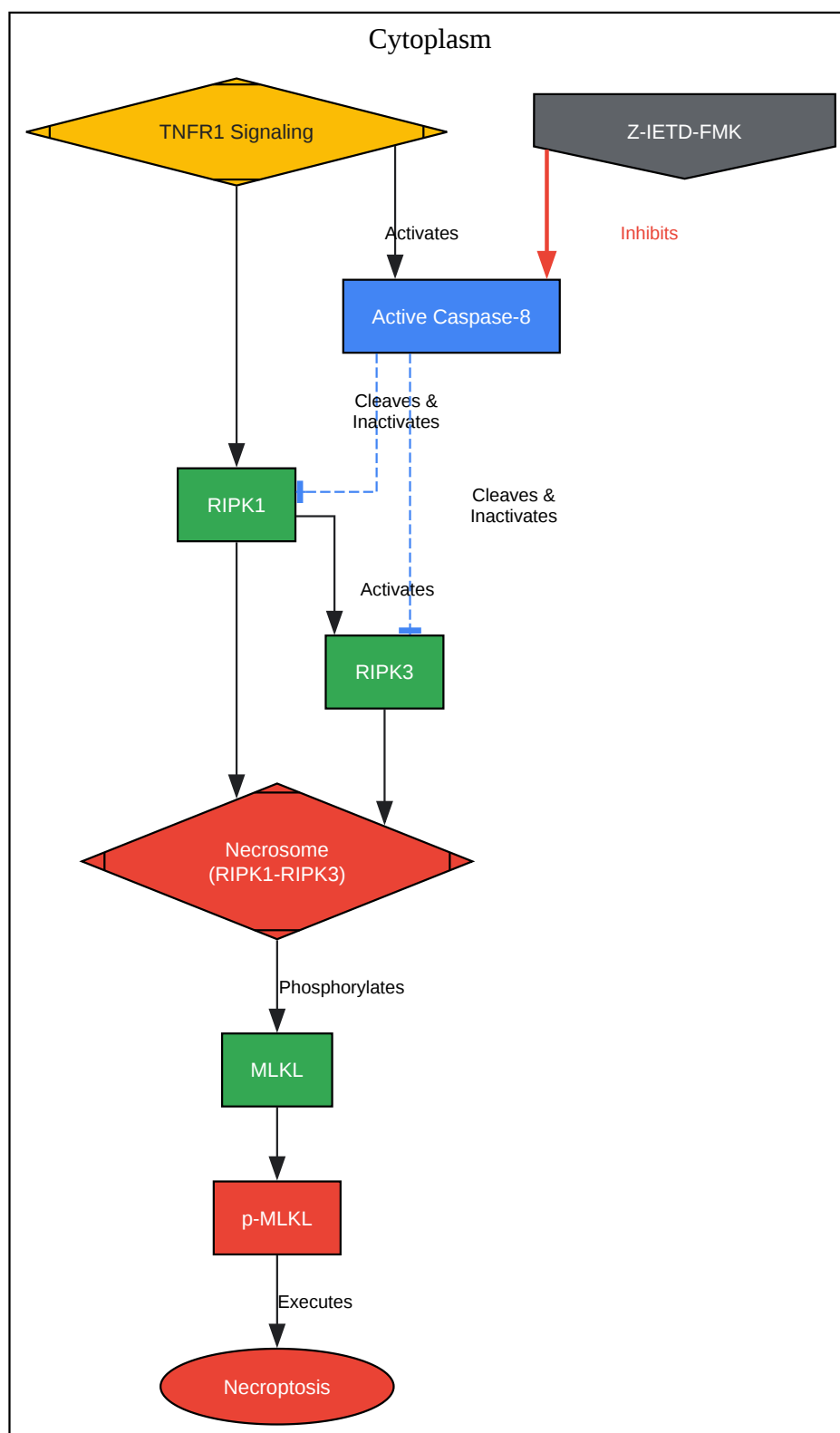
Caspase-8 is a key signaling node. Its inhibition by Z-IETD-FMK has profound effects on multiple cellular pathways, primarily the extrinsic apoptosis pathway and the regulation of

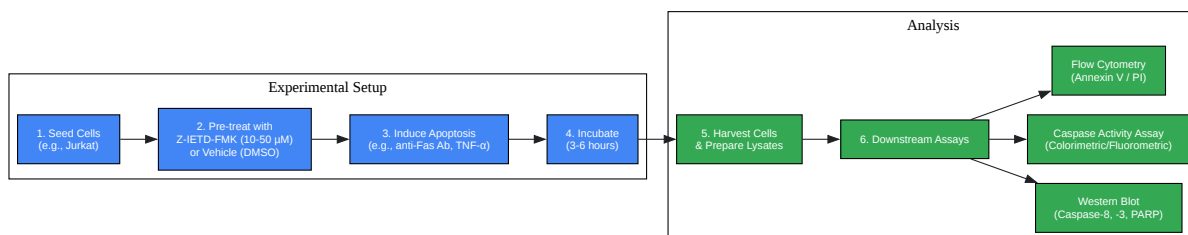
necroptosis.

Extrinsic Apoptosis Pathway

In the canonical extrinsic pathway, binding of death ligands (e.g., FasL, TNF- α) to their corresponding death receptors on the cell surface triggers the formation of the Death-Inducing Signaling Complex (DISC).[5] This complex recruits Pro-caspase-8, leading to its dimerization and auto-activation. Active Caspase-8 then initiates the execution phase of apoptosis by directly cleaving and activating downstream effector caspases, such as Caspase-3 and -7. Z-IETD-FMK directly and irreversibly binds to the active site of Caspase-8, preventing this downstream cascade.







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